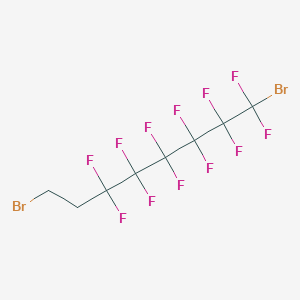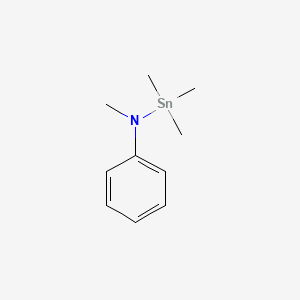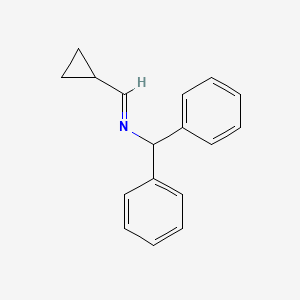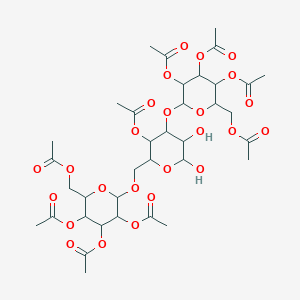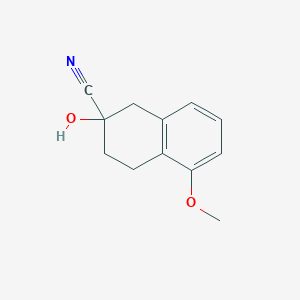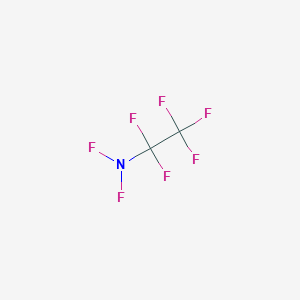
Perfluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroethanamine, also known as heptafluoroethanamine, is an organofluoride compound with the chemical formula C₂F₇N. It is a colorless gas at room temperature and is characterized by its high stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability and resistance to solvents and acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoroethanamine can be synthesized through the reaction of tetrafluoroethylene with nitrogen trifluoride. The reaction typically occurs under high-pressure conditions and requires a catalyst to proceed efficiently . The general reaction is as follows:
C2F4+NF3→C2F7N
This method produces small amounts of this compound and is often used in laboratory settings for research purposes.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in fluorine chemistry have led to the development of more efficient catalytic processes that can produce larger quantities of this compound. These methods often involve the use of high-pressure reactors and specialized catalysts to facilitate the reaction between tetrafluoroethylene and nitrogen trifluoride .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoroethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated amines and other derivatives.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Reagents like halogens or organometallic compounds are used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Fluorinated amines and perfluorinated carboxylic acids.
Reduction: Simpler fluorinated amines and hydrocarbons.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Perfluoroethanamine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental exposure to per- and polyfluoroalkyl substances.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants
Wirkmechanismus
The mechanism of action of perfluoroethanamine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorohexyloctane
Comparison
Perfluoroethanamine is unique among perfluorinated compounds due to its smaller molecular size and different functional group (amine vs. carboxylic or sulfonic acid). This difference in structure leads to distinct chemical properties and reactivity. For example, this compound is more volatile and less likely to accumulate in biological systems compared to larger perfluorinated compounds like PFOA and PFOS .
Conclusion
This compound is a versatile and stable compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in various chemical reactions and a subject of ongoing research in fields such as biology and medicine.
Eigenschaften
CAS-Nummer |
354-80-3 |
|---|---|
Molekularformel |
C2F7N |
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
N,N,1,1,2,2,2-heptafluoroethanamine |
InChI |
InChI=1S/C2F7N/c3-1(4,5)2(6,7)10(8)9 |
InChI-Schlüssel |
XEIJMVGQZDKEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(N(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




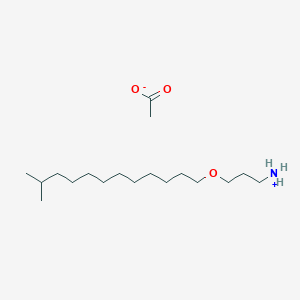
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
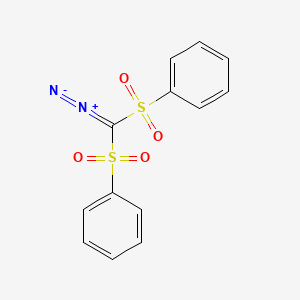
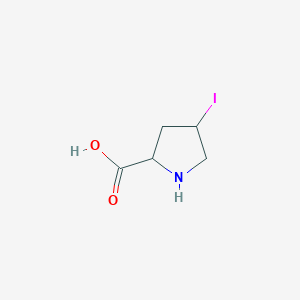
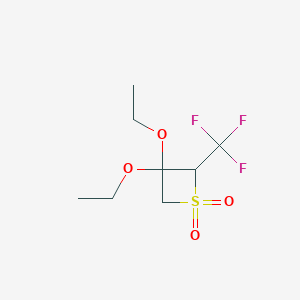
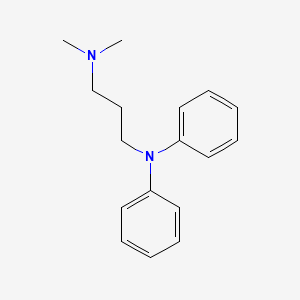
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
